Cucumarioside H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

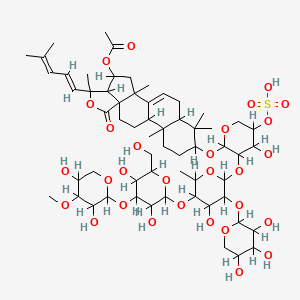

Cucumarioside H is a triterpene glycoside

科学的研究の応用

Anticancer Properties

Cucumarioside H has shown significant anticancer activity through several mechanisms:

- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In studies involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential depolarization, leading to cell death through caspase activation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited tumor growth in murine models. Mice treated with this compound showed a marked reduction in tumor size and prolonged survival compared to untreated controls .

- Mechanisms of Action : The compound's cytotoxic effects are attributed to its interaction with cellular membranes and the induction of pro-apoptotic proteins. It has been suggested that this compound interacts with membrane components like sphingomyelin and cholesterol, enhancing its cytotoxicity against various cancer cell lines .

Immunomodulatory Effects

This compound exhibits notable immunomodulatory properties:

- Macrophage Activation : Studies have shown that this compound can polarize macrophages towards the M1 phenotype, enhancing their ability to phagocytose pathogens and produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property positions this compound as a potential agent for boosting immune responses against tumors.

- Enhanced Cytokine Production : The glycoside stimulates human mononuclear cells to produce cytokines that play critical roles in immune responses, suggesting its utility in immunotherapy strategies for cancer treatment .

Therapeutic Potential Beyond Cancer

Beyond its anticancer applications, this compound has potential therapeutic uses in other health conditions:

- Metabolic Disorders : Compounds derived from sea cucumbers exhibit antihyperlipidemic and antihyperglycemic effects, indicating their potential role in managing metabolic syndromes such as obesity and diabetes .

- Anti-inflammatory Effects : The anti-inflammatory properties of cucumariosides suggest their applicability in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities of this compound

Case Study 1: Antitumor Efficacy

In a controlled study involving mice with Ehrlich ascites carcinoma, administration of this compound at a dosage of 10 µg/kg resulted in a significant increase in average lifespan compared to untreated controls. The study highlighted the compound's ability to modulate immune responses and directly inhibit tumor growth, showcasing its potential as an adjunct therapy in cancer management .

Case Study 2: Immunomodulatory Effects

A study focusing on the effects of this compound on macrophage polarization demonstrated enhanced phagocytic activity and increased production of pro-inflammatory cytokines. This suggests that this compound could be utilized to develop new immunotherapies aimed at improving the efficacy of existing cancer treatments .

特性

CAS番号 |

116524-58-4 |

|---|---|

分子式 |

C60H92O29S |

分子量 |

1309.4 g/mol |

IUPAC名 |

[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |

InChI |

InChI=1S/C60H92O29S/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-52-43(71)46(38(66)33(21-61)82-52)85-51-42(70)45(76-10)31(64)23-78-51/h11-13,17,26,28,30-54,61,63-71H,14-16,18-24H2,1-10H3,(H,73,74,75)/b17-11+ |

InChIキー |

XPXZTNUAIBRUOQ-IGJXXCHCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

異性体SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cucumarioside H; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。